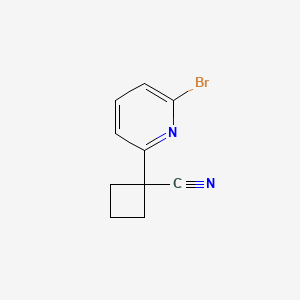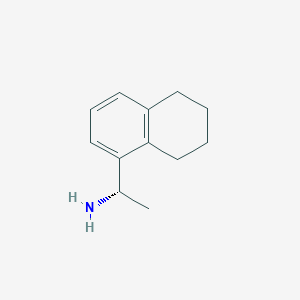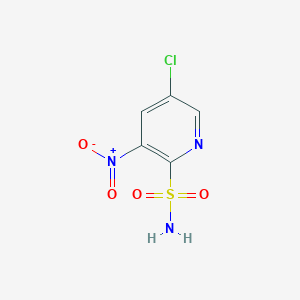
1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound with the molecular formula C10H9BrN2 It is characterized by the presence of a bromine atom attached to the pyridine ring and a cyclobutane ring bonded to a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile typically involves the reaction of 6-bromopyridine with cyclobutanone in the presence of a suitable base and a cyanide source. The reaction conditions often include:
Base: Potassium carbonate or sodium hydroxide
Cyanide Source: Sodium cyanide or potassium cyanide
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Temperature: Elevated temperatures, typically around 80-100°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction of the carbonitrile group can yield primary amines.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., sodium methoxide, ammonia), solvents (e.g., ethanol, methanol), and mild heating.
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvents (e.g., tetrahydrofuran, ethanol).
Major Products Formed:
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Oxidized pyridine derivatives.
Reduction Reactions: Primary amines.
Scientific Research Applications
1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and carbonitrile group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
- 1-(6-Chloropyridin-2-yl)cyclobutane-1-carbonitrile
- 1-(6-Fluoropyridin-2-yl)cyclobutane-1-carbonitrile
- 1-(6-Iodopyridin-2-yl)cyclobutane-1-carbonitrile
Comparison: 1-(6-Bromopyridin-2-yl)cyclobutane-1-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogenated derivatives may not be as effective.
Properties
Molecular Formula |
C10H9BrN2 |
|---|---|
Molecular Weight |
237.10 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C10H9BrN2/c11-9-4-1-3-8(13-9)10(7-12)5-2-6-10/h1,3-4H,2,5-6H2 |
InChI Key |
HJRWSJKYOLDONN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-(4-bromo-1-methylimidazol-2-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B13534255.png)






![6-Oxo-1,6-dihydro-[2,2'-bipyrimidine]-5-carboxylic acid](/img/structure/B13534301.png)




![2-[(3-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13534337.png)

